Hydroxybenzamidine

Vue d'ensemble

Description

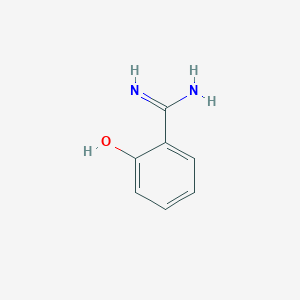

Hydroxybenzamidine is an organic compound with the chemical formula C7H8N2O. It is a white crystalline solid, soluble in water and alcohol. This compound is often used in biochemical research and is known for its role as a buffer reagent for protein separation and purification .

Méthodes De Préparation

Hydroxybenzamidine can be synthesized through various methods. One common approach involves the reductive cleavage of 3-aminobenzisoxazoles using catalytic hydrogenation, Zn/AcOH, or NiCl2/NaBH4 . Another method includes reacting p-hydroxybenzamidine with hydrochloric acid at room temperature, followed by isolation and purification through crystallization or filtration .

Analyse Des Réactions Chimiques

Hydroxybenzamidine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Catalytic hydrogenation can reduce it to simpler amines.

Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include hydrogen gas, zinc in acetic acid, and nickel chloride with sodium borohydride. Major products formed from these reactions include various substituted benzamidines and their derivatives.

Applications De Recherche Scientifique

Hydroxybenzamidine has a wide range of applications in scientific research:

Mécanisme D'action

Hydroxybenzamidine exerts its effects primarily by inhibiting serine proteases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds . This inhibition is crucial in studying enzyme functions and developing enzyme inhibitors for therapeutic purposes.

Comparaison Avec Des Composés Similaires

Hydroxybenzamidine is similar to other benzamidine derivatives, such as:

Benzamidine: A reversible competitive inhibitor of trypsin and other serine proteases.

4-Hydroxybenzamidine Hydrochloride: Used in similar biochemical applications but with different solubility and stability properties.

2-Hydroxybenzamidine: Prepared through different synthetic routes and used in various chemical and biological studies.

This compound stands out due to its specific inhibitory effects on serine proteases and its versatility in various scientific applications.

Activité Biologique

Hydroxybenzamidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly as a serine protease inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its potential therapeutic applications.

This compound is characterized by the presence of a hydroxyl group attached to a benzamidine structure. This configuration is crucial for its biological activity, particularly in inhibiting serine proteases. The mechanism involves the formation of a covalent bond between the hydroxyl group and the active site serine residue of the protease, effectively blocking substrate access and inhibiting enzymatic activity.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against resistant strains of bacteria. Research has shown that derivatives of this compound can inhibit methicillin-resistant Staphylococcus aureus (MRSA) by targeting penicillin-binding proteins (PBPs). For instance, oxadiazoles derived from this compound have demonstrated bactericidal activity against both vancomycin-resistant and linezolid-resistant MRSA strains .

2. Antitubercular Activity

Studies have indicated that this compound derivatives, especially when coordinated with transition metals like cobalt and zinc, enhance their antibacterial effectiveness against Mycobacterium tuberculosis. These metal complexes have shown improved inhibition of thymidylate kinase, a critical enzyme for DNA synthesis in bacteria .

3. Antiproliferative Effects

The antiproliferative effects of this compound derivatives have been evaluated in various cancer cell lines. For example, certain hydroxy-substituted benzimidazole carboxamide derivatives showed pronounced antiproliferative activity against MCF-7 breast cancer cells, with IC50 values ranging from 1.2 to 5.3 µM . This suggests potential applications in cancer therapy.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Serine Protease Inhibition : this compound has been identified as an effective inhibitor of various serine proteases, which play crucial roles in numerous physiological processes including blood coagulation and immune response .

- Metal Complexes : The coordination of this compound with transition metals significantly enhances its biological activity. For instance, complexes formed with cobalt(II) and zinc(II) have shown improved antitubercular properties compared to the uncoordinated form .

- Structure-Activity Relationship (SAR) : The biological activity of this compound can be modulated by altering substituents on the benzene ring or modifying the amine group. For example, variations in hydroxyl and methoxy groups can lead to different levels of antioxidative and antiproliferative activities .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound derivatives against MRSA infections. The results indicated that specific derivatives could reduce bacterial load significantly in vivo, suggesting potential for development as new antibiotics .

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines demonstrated that certain hydroxy-substituted derivatives exhibited strong cytotoxic effects with low IC50 values, indicating their potential as anticancer agents. The most effective compounds were those with specific functional groups that enhanced their interaction with target proteins involved in cell proliferation .

Data Summary

| Compound | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| This compound Derivative A | Antimicrobial | MRSA | 3.1 |

| This compound Metal Complex | Antitubercular | Mycobacterium tuberculosis | 0.5 |

| Hydroxy-substituted Benzimidazole | Antiproliferative | MCF-7 | 1.2 |

Propriétés

IUPAC Name |

2-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYELGEUXPAPULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420897 | |

| Record name | 2-Hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45744-18-1 | |

| Record name | 2-Hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.